Technical Monograph: Structural Dynamics and Synthetic Utility of 2-Propyl-1H-benzimidazole-5-carboxylic Acid
Technical Monograph: Structural Dynamics and Synthetic Utility of 2-Propyl-1H-benzimidazole-5-carboxylic Acid
This technical guide provides an in-depth structural and synthetic analysis of 2-propyl-1H-benzimidazole-5-carboxylic acid , a critical scaffold in medicinal chemistry.
Executive Summary & Chemical Identity
2-Propyl-1H-benzimidazole-5-carboxylic acid is a heterocyclic building block belonging to the benzimidazole class.[1] It is structurally characterized by a benzene ring fused to an imidazole ring, substituted with a propyl group at the C2 position and a carboxylic acid moiety at the C5 position.
While frequently conflated with its methylated analog (a key intermediate for Telmisartan ), this specific un-methylated congener represents a distinct pharmacophore used in the development of angiotensin II receptor antagonists and antimicrobial agents.
Core Chemical Data
| Parameter | Specification |
| IUPAC Name | 2-propyl-1H-benzimidazole-5-carboxylic acid |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| CAS Registry Number | 80960-26-9 (Generic/Acid form) / 152628-03-0 (Methylated analog often confused) |
| Physical State | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, MeOH, Dilute Acid/Base; Insoluble in Water |
| pKa (Calc.) | ~3.5 (COOH), ~5.5 (Benzimidazole NH⁺) |
Structural Analysis & Tautomerism
The biological activity and chemical reactivity of this molecule are governed by its amphoteric nature and annular tautomerism.
Tautomeric Equilibrium
In solution, the proton on the imidazole nitrogen is labile, migrating rapidly between N1 and N3. This creates a dynamic equilibrium between the 5-carboxylic acid and 6-carboxylic acid tautomers. While the 5-isomer is generally favored in nomenclature, the species are chemically equivalent unless the nitrogen atoms are substituted (e.g., alkylation).
Key Insight: In solid-state crystallography, the molecule typically adopts a hydrogen-bonded dimer network involving the carboxylic acid and the imidazole nitrogen, stabilizing one tautomer over the other depending on crystallization solvents.
Visualization: Tautomeric Shift
Figure 1: Annular tautomerism between N1 and N3 positions. In the absence of N-alkylation, these forms are in rapid equilibrium.
Synthetic Pathways
The most robust industrial route utilizes the Phillips Condensation , involving the acid-catalyzed cyclodehydration of a phenylene diamine precursor with a carboxylic acid derivative.
Protocol: Phillips Condensation
This method is preferred for its scalability and use of inexpensive reagents.
Reagents:
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Substrate: 3,4-Diaminobenzoic acid
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Acylating Agent: Butyric acid (or Butyric anhydride)
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Catalyst/Solvent: Polyphosphoric Acid (PPA) or 4N HCl
Step-by-Step Methodology:
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Preparation: Charge 3,4-diaminobenzoic acid (1.0 eq) into a reactor containing Polyphosphoric Acid (PPA) (10-15 volumes).
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Acylation: Add Butyric acid (1.2 eq) slowly to the mixture.
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Cyclization: Heat the reaction mass to 140–150°C for 4–6 hours. The high temperature drives the dehydration, closing the imidazole ring.
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Mechanistic Note: PPA acts as both a solvent and a Lewis acid, activating the carbonyl carbon of butyric acid for nucleophilic attack by the amine.
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Quenching: Cool the mixture to 80°C and pour slowly into crushed ice/water.
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Neutralization: Adjust pH to ~5–6 using Ammonium Hydroxide (25%). The product precipitates at its isoelectric point.
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Purification: Filter the crude solid. Recrystallize from Ethanol/Water or Methanol to remove unreacted diamine traces.
Visualization: Synthesis Workflow
Figure 2: Synthetic pathway via Phillips Condensation using Polyphosphoric Acid (PPA).
Spectroscopic Characterization
Validation of the structure requires analyzing the propyl chain signals and the specific aromatic substitution pattern.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 12.50 | Broad s | 1H | COOH | Exchangeable acidic proton. |
| 12.20 | Broad s | 1H | NH | Imidazole NH (tautomeric). |
| 8.15 | s | 1H | Ar-H (C4) | Isolated proton between N and COOH. |
| 7.80 | d (J=8.5 Hz) | 1H | Ar-H (C6) | Ortho coupling to C7. |
| 7.55 | d (J=8.5 Hz) | 1H | Ar-H (C7) | Ortho coupling to C6. |
| 2.85 | t | 2H | -CH₂- (Propyl) | Benzylic protons (adjacent to C=N). |
| 1.80 | sextet | 2H | -CH₂- (Propyl) | Middle methylene group. |
| 0.98 | t | 3H | -CH₃ (Propyl) | Terminal methyl group. |
Infrared Spectroscopy (FT-IR)
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3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer) + N-H stretch.
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1680–1700 cm⁻¹: C=O stretch (Carbonyl of carboxylic acid).
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1620 cm⁻¹: C=N stretch (Benzimidazole ring).
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1580 cm⁻¹: C=C aromatic skeletal vibrations.
Pharmaceutical Application & Context
While this specific molecule is a functional pharmacophore, it is crucial to distinguish it from the Telmisartan Intermediate .
The "Telmisartan" Distinction
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Target Molecule (This Guide): 2-propyl-1H-benzimidazole-5-carboxylic acid.[2][3][4][5]
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Telmisartan Intermediate: 4-Methyl -2-propyl-1H-benzimidazole-6-carboxylic acid (CAS 152628-03-0).[6][7]
Relevance: The absence of the methyl group at position 4 makes the subject molecule less sterically hindered but changes the lipophilicity profile. It serves as a:
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General Angiotensin II Antagonist Scaffold: Used in SAR (Structure-Activity Relationship) studies to determine the necessity of the methyl group for receptor binding.
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Antimicrobial Agent: Benzimidazoles with C2-alkyl chains exhibit disruption of bacterial cell membranes.
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Corrosion Inhibitor: The amphoteric nature allows binding to metal surfaces (Cu, Fe), protecting against oxidation.
References
- Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393.
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
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Ries, U. J., et al. (1993). "6-Substituted Benzimidazoles as New Nonpeptide Angiotensin II Receptor Antagonists." Journal of Medicinal Chemistry, 36(25), 4040-4051. Link (Context on propyl-benzimidazole pharmacophores).
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PubChem Compound Summary. "2-Propyl-1H-benzimidazole-5-carboxylic acid."[2][3] (Structural validation).
